molecular formula C12H16O4 B8447695 3-Hydroxy-4-isopropyloxybenzoic acid ethyl ester CAS No. 158860-97-0

3-Hydroxy-4-isopropyloxybenzoic acid ethyl ester

Cat. No.: B8447695
CAS No.: 158860-97-0
M. Wt: 224.25 g/mol
InChI Key: SBZAZNMFLHNDGX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropyloxybenzoic acid ethyl ester is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

158860-97-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-hydroxy-4-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O4/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8,13H,4H2,1-3H3

InChI Key

SBZAZNMFLHNDGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 g (27.5 mmol) of 3,4-Dihydroxy-benzoic acid ethyl ester was dissolved in 110 ml of DMF and treated at 0° C. with 3.8 g (27.5 mmol) of potassium carbonate and 3.38 g (27.5 mmol) of isopropyl bromide. The solution was stirred for 16 h at RT, then a further 1.014 g (8.3 mmol) of isopropyl bromide was added. The reaction solution was heated at 50° C. for 3 h. The solvent was removed under reduced pressure, the residue was taken-up in ethyl acetate and the solution was washed three times with water and twice with saturated aqueous sodium chloride. The organic phase was dried with magnesium sulphate, filtered and the solvent was removed under reduced pressure. The residue was chromatographed on silica gel eluting with n-heptane/ethyl acetate (5/1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
1.014 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dihydroxybenzoic acid ethyl ester (2.0 g, 11 mmol) in acetone (450 l) were added potassium carbonate (2.28 g, 16.5 mmol) and isopropylamide (1.03 ml, 11 mmol), and the resultant mixture was stirred at room temperature for 2 days. The reaction mixture was poured into chilled water and extracted with ethyl acetate under acidic conditions. The organic layer was concentrated, and the residue was chromatographed On a silica gel column to give a mixture (617 mg) of 3-hydroxy-4-isopropyloxybenzoic acid ethyl ester and its position isomer, 4-hydroxy-3-isopropyloxybenzoic acid ethyl ester (6:1). There was observed NOE of protons at 1'-position of the isopropyl group and 5-position. The reaction was effected using this mixture (617 mg) in the same manner as in Reference Example 18, and the resultant product was recrystallized from hexane to give the titled compound (370 mg, yield 12%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
isopropylamide
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
450 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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